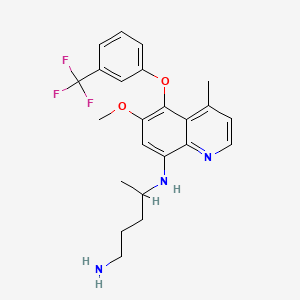

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline

Overview

Description

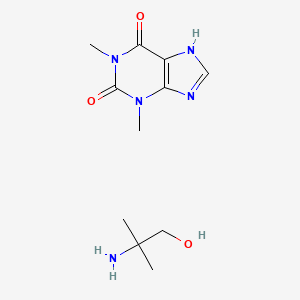

Tafenoquine is an antimalarial drug effective against the liver stages of Plasmodium infections, and thus is administered for radical cure and presumptive antirelapse therapy against relapsing malaria . It is indicated for the prevention of malaria in patients aged 18 years and older . The chemical name of tafenoquine succinate is (±)-8-[(4-amino-1-methylbutyl) amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl) phenoxy]quinoline succinate .

Synthesis Analysis

The synthesis of Tafenoquine was first reported by P. Blumbergs and M. P. LaMontagne . More details about the synthesis process can be found in their patent .Molecular Structure Analysis

The molecular formula of tafenoquine succinate is C24H28F3N3O3.C4H6O4, and its molecular weight is 581.6 as the succinate salt (463.49 as free base) .Physical And Chemical Properties Analysis

Tafenoquine succinate forms crystals from acetonitrile, with a melting point of 146-149°C . The LD50 in male and female rats is 102, 71 mg/kg intraperitoneally and 429, 416 mg/kg orally .Mechanism of Action

Safety and Hazards

A major drawback to the 8-aminoquinolines, including Tafenoquine, is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals . Side effects may include hives, difficulty breathing, dizziness, pale or yellowed skin, dark colored urine, fast heartbeats, shortness of breath, headache, lightheadedness, confusion, tiredness, anxiety, strange dreams, and trouble sleeping .

Future Directions

properties

IUPAC Name |

4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-14-9-11-28-21-18(29-15(2)6-5-10-27)13-19(30-3)22(20(14)21)31-17-8-4-7-16(12-17)23(24,25)26/h4,7-9,11-13,15,29H,5-6,10,27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJRZYIWFZYFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80065-56-1 (fumarate) | |

| Record name | WR 225448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401000954 | |

| Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline | |

CAS RN |

80065-55-0 | |

| Record name | WR 225448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does WR 225448 compare to primaquine in terms of its activity against malaria parasites and its potential for treating persistent infections?

A1: WR 225448 exhibits impressive activity against various Plasmodium species, including drug-resistant strains of P. falciparum []. Notably, WR 225448 demonstrates superior efficacy compared to primaquine in eliminating persistent exoerythrocytic infections of P. cynomolgi in rhesus monkeys, showcasing a fivefold increase in potency []. This highlights its potential as a radical curative drug for malaria.

Q2: Does WR 225448 share a similar mechanism of action with other antimalarials like artemisinin or atovaquone?

A2: While the exact mechanism of action of WR 225448 remains to be fully elucidated, research suggests it might differ from artemisinin and atovaquone []. Unlike atovaquone, which primarily targets the parasite respiratory chain, WR 225448 does not exhibit a significantly greater inhibitory effect on Plasmodium falciparum dihydroorotate dehydrogenase (DHOD) activity compared to its impact on parasite viability []. This difference in inhibition profiles suggests a distinct mode of action for WR 225448 compared to atovaquone. Similarly, WR 225448 and artemisinin also seem to operate through different mechanisms, as their effects on DHOD activity and parasite viability are not as disparate []. Further research is necessary to definitively uncover the specific molecular targets and pathways influenced by WR 225448.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.